molecular formula C23H21N3O2S B2659274 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 899955-81-8

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2659274
CAS No.: 899955-81-8
M. Wt: 403.5
InChI Key: DSQFCZULGZOBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazole-Based N-Substituted Acetamides

The exploration of imidazole-based acetamides began with early investigations into nitrogen-containing heterocycles, which were recognized for their bioisosteric compatibility with endogenous biomolecules. The introduction of sulfur-containing linkages, such as thioether or thioacetamide groups, marked a pivotal advancement in the mid-20th century, driven by the need to enhance metabolic stability and binding affinity. For instance, the synthesis of 2-(1-benzyl-5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole derivatives demonstrated how sulfur incorporation could modulate electronic properties and intermolecular interactions. The target compound extends this lineage by combining a thioacetamide bridge with a hydroxymethyl-substituted imidazole core, a design strategy informed by hybrid molecule approaches observed in antiprotozoal agents like imidazo-1,3,4-thiadiazole derivatives.

Classification Within Heterocyclic Medicinal Chemistry

This molecule belongs to the imidazole-thioacetamide-naphthalene structural family, classified by three defining features:

  • Imidazole Core : The 1-benzyl-5-hydroxymethyl substitution pattern distinguishes it from simpler imidazole derivatives. The hydroxymethyl group introduces hydrogen-bonding capacity, while the benzyl moiety enhances lipophilicity, a feature shared with antimicrobial 1,3,4-oxadiazole hybrids.
  • Thioacetamide Linker : The –S–CH2–CO–NH– bridge aligns with bioisosteric principles, mimicking ester or amide functionalities while offering resistance to enzymatic hydrolysis. Similar linkers in benzimidazole-oxadiazole hybrids have shown enhanced anti-inflammatory activity.
  • Naphthalen-1-yl Terminal Group : The bulky aromatic system facilitates π-π stacking with protein targets, a strategy employed in kinase inhibitors and antiparasitic agents.

Table 1 compares structural motifs in related compounds:

Compound Core Structure Key Substituents Biological Activity
Target Compound Imidazole-thioacetamide 5-Hydroxymethyl, N-naphthyl Under investigation
2-(1-Benzyl-5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole Imidazole-oxadiazole 5-Methyl, benzyl Antimicrobial
Benzimidazole-oxadiazole hybrids Benzimidazole-oxadiazole Varied aryl groups Anti-inflammatory

Significance in Contemporary Pharmaceutical Research

The compound’s design addresses two modern challenges in drug discovery: target selectivity and polypharmacology . The imidazole core’s amphoteric nature enables interactions with both acidic and basic residues in enzyme active sites, as seen in benzimidazole-based kinase inhibitors. Meanwhile, the thioacetamide linker’s flexibility allows conformational adaptation to diverse binding pockets, a feature critical for broad-spectrum agents like antiprotozoal thiadiazoles. Recent studies on analogous structures, such as 4-[(1,3,4-thiadiazol-2-yl)amino]benzoic acid derivatives, highlight the role of sulfur atoms in enhancing bioavailability and reducing cytotoxicity, suggesting similar advantages for the target molecule.

Relationship to Other Bioactive Imidazole Derivatives

The compound shares functional group synergies with several established drug classes:

  • Antiparasitic Agents : The 1-benzylimidazole motif mirrors substitutions in metronidazole hybrids, where electron-withdrawing groups enhance redox cycling and protozoal DNA damage.
  • Anti-inflammatory Compounds : The hydroxymethyl group parallels polyhydroxy substitutions in benzimidazole derivatives, which mitigate oxidative stress in inflammatory pathways.
  • Anticancer Scaffolds : The naphthalen-1-yl group’s planar structure resembles intercalating agents like doxorubicin, though its role here likely involves hydrophobic binding rather than DNA interaction.

Notably, the crystal structure of 2-(1-benzyl-5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole reveals near-coplanar heterocyclic rings with perpendicular benzyl orientations, a geometry that may stabilize the target compound’s conformation during target engagement.

Properties

IUPAC Name

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c27-15-19-13-24-23(26(19)14-17-7-2-1-3-8-17)29-16-22(28)25-21-12-6-10-18-9-4-5-11-20(18)21/h1-13,27H,14-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQFCZULGZOBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Benzyl Group: Benzylation of the imidazole ring can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Thioether Formation: The thioether linkage is formed by reacting the hydroxymethylated imidazole with a thiol derivative.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with naphthylamine and acetic anhydride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dihydroimidazole derivative.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

The imidazole ring is a common pharmacophore in many biologically active compounds. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Due to its structural similarity to known bioactive molecules, this compound might exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activities. Further research could elucidate its therapeutic potential.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide exerts its effects would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The naphthalene and imidazole moieties could interact with hydrophobic and polar regions of the target protein, respectively.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a common scaffold with several analogues:

  • Imidazole/benzimidazole core : Critical for binding to biological targets such as enzymes or receptors.
  • Thioacetamide linker : Enhances metabolic stability and facilitates interactions with cysteine residues in proteins.
  • Aryl substitutions : Influence solubility, bioavailability, and target specificity.
Table 1: Structural Comparison of Key Analogues
Compound Name Imidazole Substitution Aryl Acetamide Group Key Functional Groups Biological Activity (Reported) Source
Target Compound 1-Benzyl, 5-hydroxymethyl Naphthalen-1-yl Thioether, hydroxymethyl Not explicitly reported -
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) 4-(4-Bromophenyl) Benzofuran-5-yl Bromophenyl, thioether IMPDH inhibition (antiviral potential)
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Triazinoindole 4-Phenoxyphenyl Phenoxy, triazinoindole Anticancer (cell line screening)
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole 4-Bromophenyl Bromophenyl Anticancer (C6 glioma cells)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazolylphenoxy 4-Bromophenyl-thiazolyl Bromophenyl, triazole α-Glucosidase inhibition (antidiabetic)

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The naphthalenyl group in the target compound may enhance hydrophobic interactions compared to smaller aryl groups (e.g., 4-bromophenyl in compound 9c or benzofuranyl in compound 21 ).
  • The hydroxymethyl group at position 5 of the imidazole ring improves water solubility relative to methyl or bromo substituents in analogues like compound 26 .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route similar to and , involving coupling of a thiol-functionalized imidazole with an activated acetamide derivative (e.g., using EDCI or HOBt).
  • Purity verification methods (e.g., NMR, HRMS) align with protocols described in and .

Therapeutic Potential: Analogues with bromophenyl or phenoxyphenyl groups (e.g., 9c, 24, 26) show IC50 values in the micromolar range against cancer cells or enzymes . The target compound’s naphthalenyl group may similarly target hydrophobic enzyme pockets or DNA-interacting proteins.

Research Findings and Trends

Anticancer Activity

  • Compounds with triazinoindole cores (e.g., 24, 26) exhibit cytotoxicity against C6 glioma and HepG2 cells (IC50 ~15–20 µM) . The target compound’s imidazole-thioacetamide scaffold may offer comparable activity, though substituent effects require empirical validation.

Enzyme Inhibition

  • Compound 9c demonstrates α-glucosidase inhibition via docking studies, with bromophenyl and triazole groups critical for binding . The target compound’s naphthalenyl group could similarly inhibit enzymes like IMPDH or kinases through aromatic stacking.

Antimicrobial Potential

  • Benzimidazole-thioacetamide hybrids in show antimicrobial activity, with IC50 values influenced by electron-withdrawing substituents (e.g., nitro groups) . The hydroxymethyl group in the target compound may reduce toxicity while retaining efficacy.

Biological Activity

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several organic reactions, including the formation of the imidazole ring and the introduction of functional groups. Key steps include:

  • Formation of the Imidazole Ring : Starting from benzylamine and glyoxal, the imidazole ring is synthesized through cyclization.
  • Hydroxymethyl Group Introduction : This is achieved using formaldehyde in a hydroxymethylation reaction.
  • Thioether Linkage Formation : The imidazole and naphthalene components are coupled through appropriate thiolating agents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential therapeutic applications of this compound:

  • Antiproliferative Effects : In vitro studies have shown that compounds with similar structures can induce significant antiproliferative effects on various cancer cell lines by inhibiting topoisomerase II activity .
  • Selective Inhibition : Research indicates that imidazole derivatives can selectively inhibit certain kinases, which are critical in cancer progression and may also affect cellular signaling pathways related to inflammation .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
Enzyme InhibitionInhibits key metabolic enzymes involved in cancer pathways
AntimicrobialExhibits activity against various pathogens
AntiproliferativeInduces cell cycle arrest via topoisomerase inhibition
Selective Kinase InhibitionTargets specific kinases implicated in disease processes

Discussion

The unique structural features of this compound, particularly the hydroxymethyl group, may enhance its biological activity compared to similar compounds. This modification could influence its solubility, binding affinity, and overall pharmacokinetic properties.

Q & A

Basic: What synthetic methodologies are established for synthesizing this compound?

Answer:
The compound is synthesized via 1,3-dipolar cycloaddition reactions, leveraging copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Reagents : Azides (e.g., substituted 2-azido-N-phenylacetamide) and alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene).
  • Conditions : Cu(OAc)₂ (10 mol%) in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours .
  • Workup : Ethyl acetate extraction, brine washing, and ethanol recrystallization.
  • Yield : Typically 70–89% for analogous compounds, depending on substituents .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example:
    • Aromatic protons (δ 7.2–8.4 ppm) and triazole protons (δ 8.3–8.4 ppm) .
    • Acetamide carbonyl at ~165 ppm in ¹³C NMR .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for analogs: 404.1359 vs. observed 404.1348) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Catalyst Loading : Increasing Cu(OAc)₂ to 15 mol% enhances reaction rates but may require purification adjustments .
  • Solvent System : Polar aprotic solvents (e.g., DMF) or mixed systems (e.g., THF:H₂O) can improve solubility of hydrophobic intermediates .
  • Temperature : Elevated temperatures (40–50°C) reduce reaction time but risk side reactions (e.g., alkyne dimerization) .
  • Monitoring : Real-time TLC (hexane:EtOAc 8:2) minimizes over-reaction .

Advanced: Which structural features influence its biological activity?

Answer:

  • Imidazole Core : Enhances binding to enzymatic targets (e.g., kinases) via π-π stacking and hydrogen bonding .
  • Naphthyl Group : Increases lipophilicity, improving membrane permeability .
  • Thioether Linkage : Stabilizes the molecule against metabolic degradation .
  • Hydroxymethyl Substituent : Modulates solubility and interactions with hydrophilic binding pockets .

Advanced: How can contradictions in reported biological activities be resolved?

Answer:

  • Comparative Assays : Use standardized cell lines (e.g., MCF-7 for anticancer studies) to eliminate variability .
  • Structural Confirmation : X-ray crystallography (e.g., triclinic P1 space group analysis) ensures correct stereochemistry .
  • Mechanistic Studies : Molecular docking or SPR assays identify binding affinities to targets like COX-2 or DNA topoisomerases .

Advanced: What intermolecular interactions govern its crystal packing?

Answer:

  • Hydrogen Bonds : N–H⋯N interactions form dimers (bond length: ~2.8 Å) .
  • S⋯S Interactions : Distance of 3.62 Å stabilizes ribbon-like structures .
  • C–H⋯O Bonds : Contribute to layer stacking (e.g., δ 5.4 ppm for –OCH₂ protons in NMR correlates with crystal data) .

Advanced: How to design analogs with improved pharmacological properties?

Answer:

  • Substituent Engineering :
    • Replace naphthyl with pyridyl to enhance water solubility .
    • Introduce electron-withdrawing groups (e.g., –NO₂) on the benzyl ring to modulate electronic effects .
  • Synthetic Routes : Use microwave-assisted synthesis for rapid analog generation (e.g., 30-minute reactions at 100°C) .
  • Biological Screening : Prioritize analogs with IC₅₀ < 10 μM in cytotoxicity assays against HT-29 or HeLa cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.